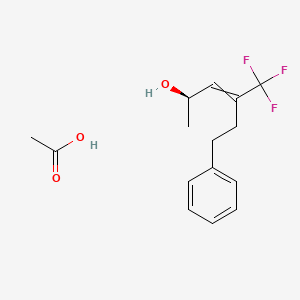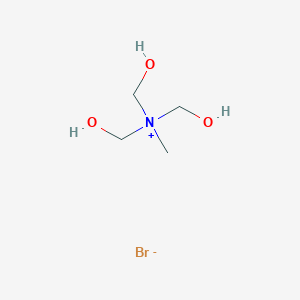
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide typically involves the reaction of N-methylmethanamine with formaldehyde and hydrobromic acid. The reaction proceeds through a Mannich-type reaction, where the amine reacts with formaldehyde to form a hydroxymethyl intermediate, which then reacts with hydrobromic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The reactants are mixed in stoichiometric amounts, and the reaction is allowed to proceed to completion. The product is then purified through crystallization or distillation to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in the presence of a suitable solvent like acetone or ethanol.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of corresponding halide salts.
Applications De Recherche Scientifique
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell adhesion and growth.
Medicine: Utilized in drug formulations to enhance the bioavailability of active pharmaceutical ingredients.
Industry: Applied in the production of personal care products, detergents, and emulsifiers.
Mécanisme D'action
The mechanism of action of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group interacts with negatively charged cell membranes, leading to increased permeability and disruption of cellular processes. This interaction can also enhance the solubility and stability of various compounds in solution.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-: Similar in structure but differs in the length of the carbon chain and the presence of additional hydroxyl groups.
Triethanolamine: Another quaternary ammonium compound with three hydroxyl groups, commonly used as a surfactant and emulsifier.
Uniqueness
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide is unique due to its specific combination of hydroxyl and quaternary ammonium groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both solubility enhancement and surface activity.
Propriétés
Numéro CAS |
652978-16-0 |
|---|---|
Formule moléculaire |
C4H12BrNO3 |
Poids moléculaire |
202.05 g/mol |
Nom IUPAC |
tris(hydroxymethyl)-methylazanium;bromide |
InChI |
InChI=1S/C4H12NO3.BrH/c1-5(2-6,3-7)4-8;/h6-8H,2-4H2,1H3;1H/q+1;/p-1 |
Clé InChI |
KTSZHHUWHFAGCP-UHFFFAOYSA-M |
SMILES canonique |
C[N+](CO)(CO)CO.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)-](/img/structure/B12525848.png)
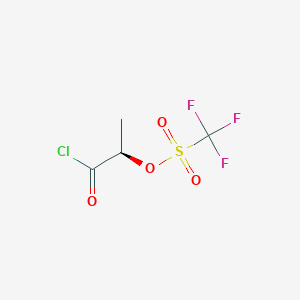
![3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525860.png)
![1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene](/img/structure/B12525866.png)
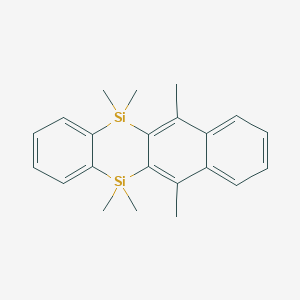
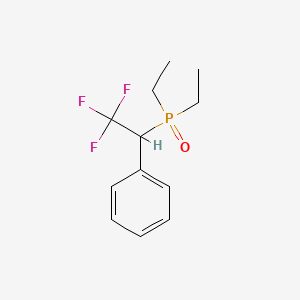
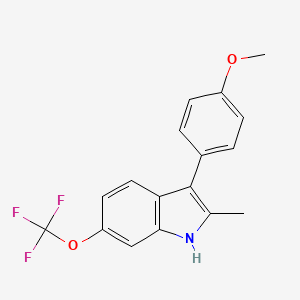
![N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea](/img/structure/B12525889.png)

![Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate](/img/structure/B12525896.png)
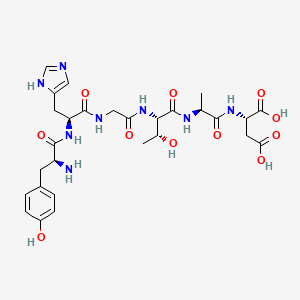
![2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12525906.png)
